molecular formula C11H15BrN2 B1444490 3-Bromo-5-(4-methylpiperidin-1-yl)pyridine CAS No. 1289048-18-5

3-Bromo-5-(4-methylpiperidin-1-yl)pyridine

Cat. No. B1444490
M. Wt: 255.15 g/mol
InChI Key: JYOPKRQEOOYXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-methylpiperidin-1-yl)pyridine is a research chemical with the CAS number 1289048-18-5 . It has a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(4-methylpiperidin-1-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 4-methylpiperidin-1-yl group . The Smiles notation for this compound is CC1CCN(CC1)C2=CC(=CN=C2)Br .

Scientific Research Applications

Application

The study explores the antimicrobial features of new Imidazo[4,5-b]pyridine derivatives. These compounds are synthesized from 5-bromopyridine-2,3-diamine and benzaldehyde, resulting in 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .

Method

The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

Results

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

2. Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine

Application

The study describes the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .

Method

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .

Results

Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

3. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Application

The study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Method

The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine, which is a more efficient and versatile method compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .

Results

The overall yield of the synthesis could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

4. Synthesis and Application of Trifluoromethylpyridines

Application

The study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Method

Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

5. Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Application

The study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Method

The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine, which is a more efficient and versatile method compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .

Results

The overall yield of the synthesis could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

6. Pyridines, Dihydropyridines and Piperidines

Application

The study provides an overview of the synthesis and biological activities of pyridines, dihydropyridines, and piperidines . These compounds are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

Method

The synthesis of these compounds involves various methods and depends on the specific compound being synthesized .

Results

From inferences of studies of various research groups throughout the world, it can be concluded that there are requirements for further research on this medicinally active basic nucleus as they possess multi-functional properties .

properties

IUPAC Name

3-bromo-5-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-2-4-14(5-3-9)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPKRQEOOYXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methylpiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.